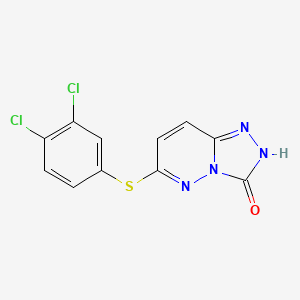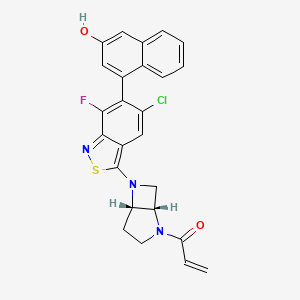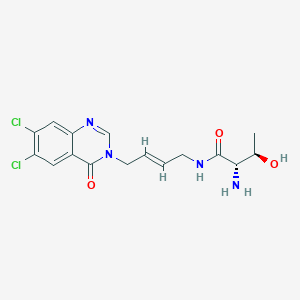
5-Carboxybupranololl-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carboxybupranololl-d9 is a deuterated derivative of 5-Carboxybupranolol, a compound that is often used in scientific research for its unique properties. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can significantly alter the pharmacokinetics and metabolic stability of the compound, making it valuable for various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxybupranololl-d9 typically involves the introduction of deuterium atoms into the parent compound, 5-Carboxybupranolol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a palladium or platinum catalyst under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The purity of the final product is ensured through multiple stages of purification, including crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Carboxybupranololl-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
5-Carboxybupranololl-d9 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry due to its unique isotopic signature.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug interactions.
Industry: Utilized in the development of new pharmaceuticals and as a tracer in environmental studies.
Mécanisme D'action
The mechanism of action of 5-Carboxybupranololl-d9 involves its interaction with specific molecular targets in the body. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to prolonged effects. The pathways involved often include enzymatic reactions where the deuterium atoms slow down the rate of metabolism, providing more extended activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Carboxybupranolol: The non-deuterated parent compound.
Bupranolol: A related compound with similar pharmacological properties.
Deuterated Bupranolol: Another deuterated derivative with different isotopic labeling.
Uniqueness
5-Carboxybupranololl-d9 is unique due to its deuterium content, which provides enhanced metabolic stability and altered pharmacokinetics compared to its non-deuterated counterparts. This makes it particularly valuable in research settings where prolonged activity and stability are desired.
Propriétés
Formule moléculaire |
C14H20ClNO4 |
|---|---|
Poids moléculaire |
310.82 g/mol |
Nom IUPAC |
4-chloro-3-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]benzoic acid |
InChI |
InChI=1S/C14H20ClNO4/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19)/i1D3,2D3,3D3 |
Clé InChI |
QNYWJTMYNAJZTQ-GQALSZNTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O |
SMILES canonique |
CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


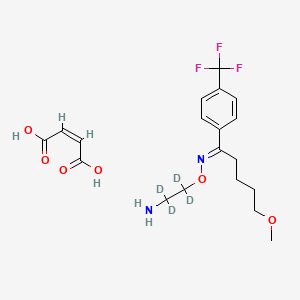
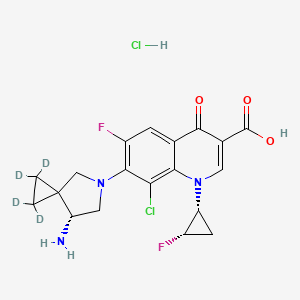
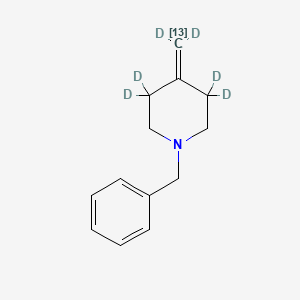
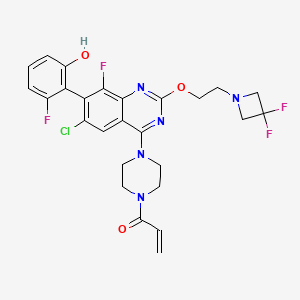


![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
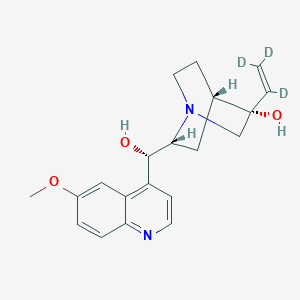
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
